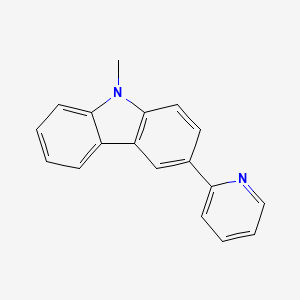
9-Methyl-3-(pyridin-2-YL)-9H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Methyl-3-(pyridin-2-YL)-9H-carbazole is a heterocyclic compound that features a carbazole core substituted with a methyl group at the 9th position and a pyridin-2-yl group at the 3rd position. Carbazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, organic electronics, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-3-(pyridin-2-YL)-9H-carbazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Buchwald-Hartwig amination, where an aryl halide reacts with an amine in the presence of a palladium catalyst and a base. The reaction conditions often include a solvent like toluene or dioxane, and the reaction is carried out at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reactors are often employed to achieve these goals.
Análisis De Reacciones Químicas
Types of Reactions
9-Methyl-3-(pyridin-2-YL)-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the carbazole core, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid.
Major Products
Oxidation: Carbazole-3,6-dione.
Reduction: this compound derivatives with reduced functional groups.
Substitution: Halogenated carbazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 9-Methyl-3-(pyridin-2-YL)-9H-carbazole is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
Biologically, carbazole derivatives have shown promise as antimicrobial, antiviral, and anticancer agents. The presence of the pyridin-2-yl group enhances its binding affinity to biological targets, making it a potential candidate for drug development.
Medicine
In medicine, this compound is explored for its therapeutic potential. Its derivatives are studied for their ability to inhibit specific enzymes and receptors, which could lead to new treatments for diseases like cancer and infectious diseases.
Industry
Industrially, this compound is used in the production of organic light-emitting diodes (OLEDs) and other electronic materials
Mecanismo De Acción
The mechanism of action of 9-Methyl-3-(pyridin-2-YL)-9H-carbazole involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Carbazole: The parent compound without the methyl and pyridin-2-yl substitutions.
9-Methylcarbazole: Similar structure but lacks the pyridin-2-yl group.
3-(Pyridin-2-YL)carbazole: Lacks the methyl group at the 9th position.
Uniqueness
9-Methyl-3-(pyridin-2-YL)-9H-carbazole is unique due to the combined presence of the methyl and pyridin-2-yl groups. This combination enhances its chemical reactivity and biological activity compared to its simpler counterparts. The methyl group increases its lipophilicity, while the pyridin-2-yl group improves its binding affinity to biological targets, making it a versatile compound in various scientific and industrial applications.
Propiedades
Número CAS |
809287-12-5 |
|---|---|
Fórmula molecular |
C18H14N2 |
Peso molecular |
258.3 g/mol |
Nombre IUPAC |
9-methyl-3-pyridin-2-ylcarbazole |
InChI |
InChI=1S/C18H14N2/c1-20-17-8-3-2-6-14(17)15-12-13(9-10-18(15)20)16-7-4-5-11-19-16/h2-12H,1H3 |
Clave InChI |
XPRZPARIMOMJSZ-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C=C(C=C2)C3=CC=CC=N3)C4=CC=CC=C41 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


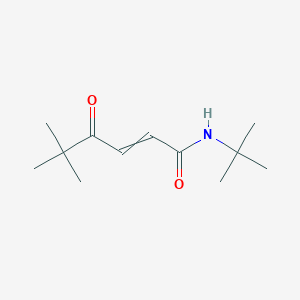
![2-[Methyl(propyl)amino]ethanol](/img/structure/B12520925.png)
![2-[(4-tert-Butylphenoxy)methyl]benzonitrile](/img/structure/B12520927.png)
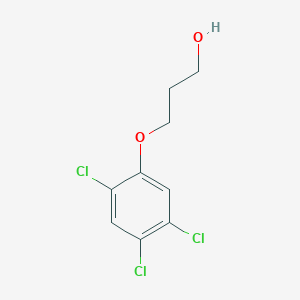
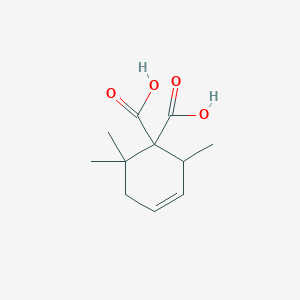
![2-Imino-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B12520941.png)
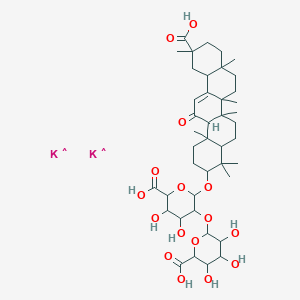
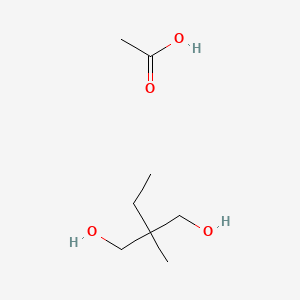
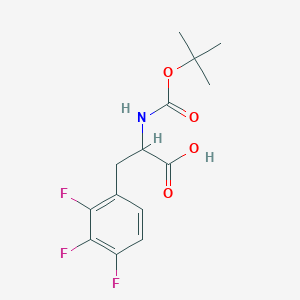
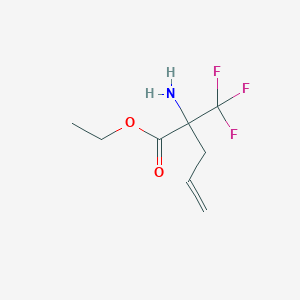
![1-Oxaspiro[5.5]undecan-4-one, 2-(2-hydroxyethyl)-, (2R)-](/img/structure/B12520965.png)
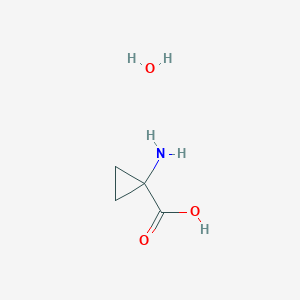
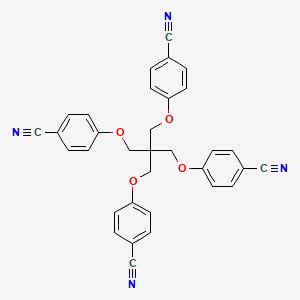
![2,2',2''-(Benzene-1,3,5-triyl)tris[5-(2-phenylethenyl)-1,3,4-oxadiazole]](/img/structure/B12520981.png)
